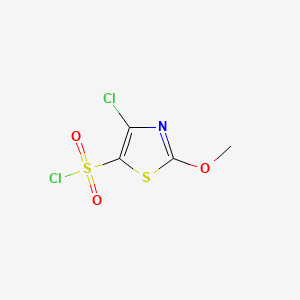
4-Chloro-2-methoxy-1,3-thiazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methoxy-1,3-thiazole-5-sulfonyl chloride is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 4-Chloro-2-methoxy-1,3-thiazole-5-sulfonyl chloride typically involves the cyclization and condensation of haloketones with thioamides. One common method includes the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of catalysts such as phosphorus pentasulfide or Lawesson’s reagent . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Chloro-2-methoxy-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chlorine atom, leading to the formation of various derivatives.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Condensation Reactions: The compound can participate in condensation reactions with other nucleophiles, forming new heterocyclic structures.
Common reagents used in these reactions include phosphorus pentasulfide, Lawesson’s reagent, and various nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted thiazole derivatives .
Scientific Research Applications
4-Chloro-2-methoxy-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-1,3-thiazole-5-sulfonyl chloride involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Chloro-2-methoxy-1,3-thiazole-5-sulfonyl chloride can be compared with other thiazole derivatives, such as:
2-Chloro-1,3-thiazole-5-sulfonyl chloride: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
4-Methyl-1,3-thiazole-5-sulfonyl chloride:
2,4-Disubstituted thiazoles: These compounds have multiple substituents on the thiazole ring, providing a range of biological activities and industrial uses.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C4H3Cl2NO3S2 |
|---|---|
Molecular Weight |
248.1 g/mol |
IUPAC Name |
4-chloro-2-methoxy-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C4H3Cl2NO3S2/c1-10-4-7-2(5)3(11-4)12(6,8)9/h1H3 |
InChI Key |
FRYWAXGPICYKAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(S1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















